![molecular formula C10H10N4O2 B2929374 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2194909-97-0](/img/structure/B2929374.png)
2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound that combines the structural features of furan, azetidine, and triazole rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple heteroatoms and ring systems makes it a versatile scaffold for the development of new drugs and functional materials.
Wissenschaftliche Forschungsanwendungen
2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the design of functional materials, such as sensors or catalysts, due to its unique electronic properties.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.
Wirkmechanismus
Target of Action
Similar compounds containing azetidine and furan moieties have been reported to exhibit a variety of biological activities .
Mode of Action
It’s known that the compound is synthesized through a dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various peptides , suggesting potential involvement in peptide-related biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities , suggesting potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of suitable precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Furan-2-Carbonyl Group: The furan-2-carbonyl group can be introduced via acylation reactions using furan-2-carboxylic acid or its derivatives.
Formation of the 1,2,3-Triazole Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the azetidine ring.
Substitution: Various substituted triazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole: Similar structure but different tautomeric form.
2-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole: Contains a pyrrolidine ring instead of an azetidine ring.
2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,4-triazole: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
Uniqueness
2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to the combination of its three distinct ring systems, which provide a versatile platform for chemical modifications and applications. The presence of the furan ring imparts aromaticity and electronic properties, while the azetidine and triazole rings offer opportunities for diverse chemical reactivity and biological interactions.
Eigenschaften
IUPAC Name |
furan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-11-3-4-12-14/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBDWIGAADELTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
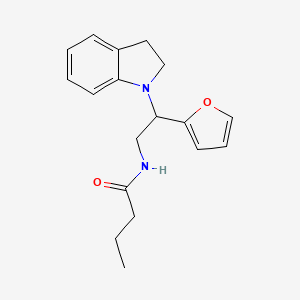
![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2929297.png)
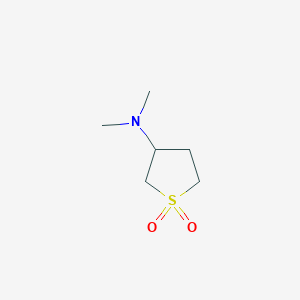
![N-(2,8-Dioxaspiro[4.5]decan-3-ylmethyl)prop-2-enamide](/img/structure/B2929301.png)
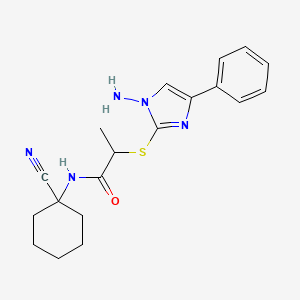
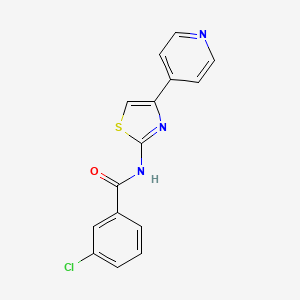

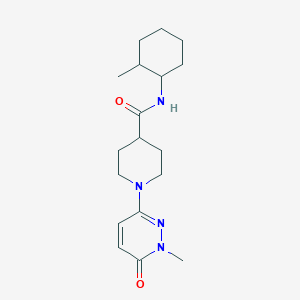
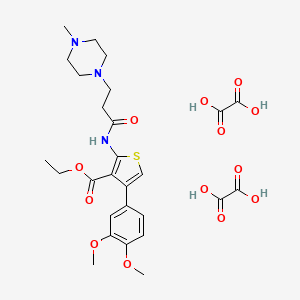
![N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2929309.png)
![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)

